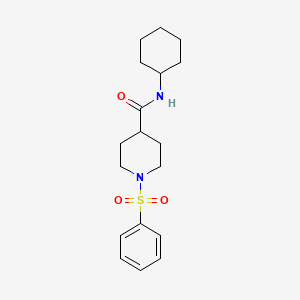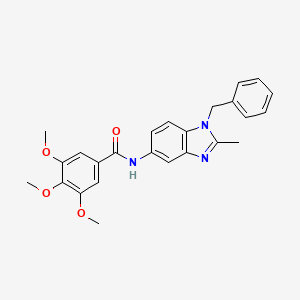![molecular formula C19H22N2O5S B3445995 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3445995.png)
2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide
Overview
Description
2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide, also known as DAPH, is a compound that has gained attention in scientific research due to its potential applications in the field of medicine.
Mechanism of Action
2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is believed to exert its effects through the inhibition of specific enzymes and ion channels in the body. For example, it has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. In addition, 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to modulate the activity of ion channels such as the TRPV1 channel, which is involved in pain signaling.
Biochemical and Physiological Effects:
2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to have a number of biochemical and physiological effects in the body. For example, it has been shown to reduce the production of inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. In addition, 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been shown to reduce the proliferation of cancer cells and induce apoptosis, or programmed cell death, in vitro and in vivo.
Advantages and Limitations for Lab Experiments
One advantage of using 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in lab experiments is that it has been shown to have low toxicity in animal models, which makes it a potentially safe and effective therapeutic agent. However, one limitation of using 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide is that it may have off-target effects on other enzymes and ion channels in the body, which could complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes and ion channels in the body. In addition, researchers may investigate the potential of 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide as a therapeutic agent for a wider range of conditions, such as chronic pain and autoimmune disorders. Finally, researchers may explore the use of 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide in combination with other drugs or therapies to enhance its therapeutic effects.
Scientific Research Applications
2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been studied for its potential applications in the treatment of cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. In addition, 2,4-dimethoxy-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide has been investigated for its ability to modulate the activity of ion channels in the brain, which may have implications for the treatment of neurological disorders such as epilepsy and Parkinson's disease.
properties
IUPAC Name |
2,4-dimethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-15-7-10-17(18(13-15)26-2)19(22)20-14-5-8-16(9-6-14)27(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGLLFQAFMICPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-N-[4-(pyrrolidine-1-sulfonyl)-phenyl]-benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445913.png)
![N-(4-ethylphenyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445914.png)
![3-[(2,3-dichlorophenyl)amino]-3-oxopropanoic acid](/img/structure/B3445919.png)
![N-(2-furylmethyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B3445932.png)
![1-[(4-methylphenyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B3445939.png)

![1-(2-fluorobenzyl)-3,7-dimethyl-8-[(2-pyridinylmethyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3445959.png)
![N-[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B3445966.png)
![3,4,5-trimethoxy-N-[1-(4-methylphenyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B3445975.png)

![N-[4-({[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3445983.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide](/img/structure/B3446003.png)
![3-methoxy-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B3446009.png)
![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-4-biphenylcarboxamide](/img/structure/B3446012.png)